molecular formula C10H16O4 B2886436 1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid CAS No. 1520699-87-9

1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid

Cat. No.: B2886436
CAS No.: 1520699-87-9
M. Wt: 200.234
InChI Key: DTECNWOKJOJNBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions are typically carried out in organic solvents under controlled temperatures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced spirocyclic compounds, and substituted esters or amides . These products can have different applications depending on their chemical properties and functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid involves its interaction with biological targets through its spirocyclic structure. This structure allows the compound to bind to specific molecular targets and modulate their activity. The pathways involved include binding to enzymes or receptors, leading to changes in their function and downstream effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid include:

Uniqueness

This compound is unique due to its spirocyclic structure, which provides distinct conformational and configurational properties. This uniqueness makes it valuable in research and industrial applications where specific molecular interactions are required.

Properties

IUPAC Name

1,9-dioxaspiro[5.5]undecane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c11-9(12)8-1-4-14-10(7-8)2-5-13-6-3-10/h8H,1-7H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTECNWOKJOJNBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCOCC2)CC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.